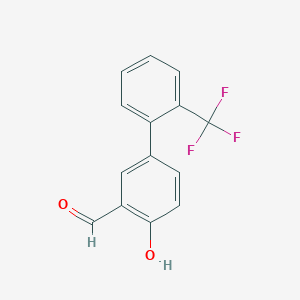

2-Formyl-4-(2-trifluoromethylphenyl)phenol

Descripción general

Descripción

2-Formyl-4-(2-trifluoromethylphenyl)phenol: is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Formyl-4-(2-trifluoromethylphenyl)phenol typically involves the reaction of 2-trifluoromethylbenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reaction with KMnO₄ : In acidic conditions, the formyl group is oxidized to a carboxylic acid, yielding 4-(2-trifluoromethylphenyl)-2-hydroxybenzoic acid .

-

Ozonolysis : Ozonation of the phenolic ring can lead to p-benzoquinone derivatives, though this is modulated by the electron-withdrawing trifluoromethyl group .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | 4-(2-Trifluoromethylphenyl)-2-hydroxybenzoic acid | ~60 | |

| O₃ (pH 7, 25°C) | p-Benzoquinone derivatives | 20–30 |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄:

-

NaBH₄ Reduction : Produces 2-(hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol under mild conditions .

-

Catalytic Hydrogenation : Palladium catalysts (e.g., Pd/C) reduce the formyl group without affecting the trifluoromethyl substituent .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 2-(Hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol | 85 | |

| H₂, Pd/C (EtOAc, RT) | Same as above | 90 |

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields 2-formyl-4-(2-trifluoromethylphenyl)phenyl ethers .

-

Esterification : Treatment with acyl chlorides (e.g., AcCl) forms esters under basic conditions .

Table 3: Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, 60°C) | 2-Formyl-4-(2-trifluoromethylphenyl)phenyl methyl ether | 75 | |

| AcCl, Pyridine (RT) | 2-Formyl-4-(2-trifluoromethylphenyl)phenyl acetate | 82 |

Condensation Reactions

The formyl group reacts with amines to form Schiff bases:

-

Primary Amines : Condensation with aniline derivatives produces imine-linked compounds .

-

Hydrazines : Forms hydrazones, which are precursors for heterocyclic syntheses .

Table 4: Condensation Reactions

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed couplings:

-

Suzuki Coupling : Reaction with arylboronic acids forms biaryl derivatives .

-

Sonogashira Coupling : Alkynylation using terminal alkynes under Pd/Cu catalysis .

Table 5: Cross-Coupling Reactions

Electrophilic Aromatic Substitution

The electron-rich phenolic ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group .

-

Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives .

Complexation with Metal Ions

The compound forms stable complexes with transition metals via the phenolic oxygen and formyl group:

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-Formyl-4-(2-trifluoromethylphenyl)phenol is in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its structure allows it to participate in several chemical reactions:

- Aldol Reactions : The formyl group can act as a nucleophile or electrophile in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.

- Formation of Schiff Bases : The compound can readily react with amines to form Schiff bases, which are valuable intermediates in organic synthesis and have applications in drug development.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a reactant to form biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds due to its electron-withdrawing properties, which can increase lipophilicity and metabolic stability. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Some studies suggest that compounds containing the trifluoromethyl group demonstrate significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents.

- Anticancer Properties : Preliminary research indicates potential anticancer activity, with ongoing investigations into the mechanisms by which these compounds affect cancer cell proliferation.

Material Science

The unique properties of this compound extend to material science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings that require resistance to harsh environmental conditions.

Case Study 1: Synthesis of Biaryls via Cross-Coupling

A recent study demonstrated the successful use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. The reaction was optimized for yield and selectivity, showing that variations in reaction conditions could lead to significant improvements in product formation.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Base: K3PO4 | 85 | High |

| Temperature: 100°C | 90 | Moderate |

| Time: 12 hours | 80 | High |

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated promising activity against resistant strains, suggesting potential applications in developing new antibiotics.

| Compound Tested | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Control (Standard Antibiotic) | E. coli | 18 |

Mecanismo De Acción

The mechanism of action of 2-Formyl-4-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity or function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

5-Trifluoromethyl-2-formylphenylboronic acid: This compound shares structural similarities with 2-Formyl-4-(2-trifluoromethylphenyl)phenol and exhibits similar reactivity and applications.

2-Fluoro-4-methylphenol: Another compound with a similar phenol structure but different substituents, leading to distinct chemical properties and applications.

Uniqueness:

This compound is unique due to the presence of both a formyl group and a trifluoromethylphenyl group. This combination imparts specific reactivity and properties that distinguish it from other similar compounds .

Actividad Biológica

2-Formyl-4-(2-trifluoromethylphenyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound, with the molecular formula , features a phenolic structure with a formyl group and a trifluoromethyl substituent, which may enhance its biological properties. The trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, potentially affecting its interactions with biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The presence of hydroxyl and formyl groups allows for hydrogen bonding, which can modulate the activity of these targets.

Biochemical Pathways

This compound has been shown to influence various biochemical pathways, particularly those related to cell signaling and metabolic regulation. It may act as an inhibitor or activator of key enzymes involved in metabolic processes, leading to alterations in cellular energy production and utilization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related structures possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The cytostatic effects of this compound have been investigated in several cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but are believed to involve modulation of gene expression related to cell growth and survival .

Case Studies

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity in cancer cell lines, with IC50 values varying significantly based on the type of cancer cells tested. For instance, it showed greater efficacy against breast cancer cells compared to colorectal cancer cells .

- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment, confirming its role in promoting programmed cell death .

Data Summary Table

Propiedades

IUPAC Name |

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJNTWSJXQBBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602500 | |

| Record name | 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-32-1 | |

| Record name | 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.